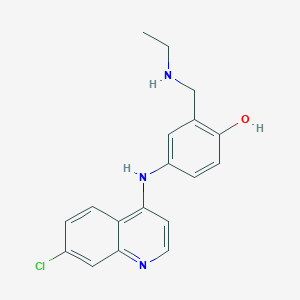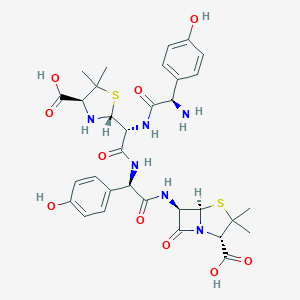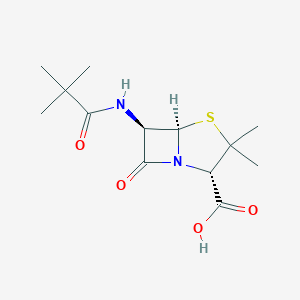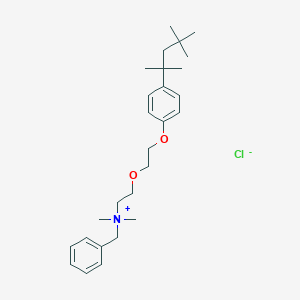
2-甲基-2-硝基-1,3-丙二醇
描述
2-Methyl-2-nitro-1,3-propanediol is a chemical compound with the molecular formula C4H9NO4 . It is a colorless, low viscosity liquid with a unique molecular structure . This compound is widely used in polymer and coating applications .
Synthesis Analysis
The synthesis of 2-Methyl-2-nitro-1,3-propanediol can be achieved from formaldehyde and nitroethane . Another method involves the reaction of the sodium salt of 2-nitro-1,3-propanediol with an aqueous nitric acid solution .Molecular Structure Analysis
The molecular structure of 2-Methyl-2-nitro-1,3-propanediol is characterized by a branched asymmetric aliphatic diol . The molecular weight is 135.119 Da .Chemical Reactions Analysis
The sodium salt of 2-nitro-1,3-propanediol reacts with an aqueous nitric acid solution to give 2-nitro-1-propen-3-ol . Chlorination and bromination of this compound yield 2,3-dichloro- and 2,3-dibromo-2-nitropropanols .Physical and Chemical Properties Analysis
2-Methyl-2-nitro-1,3-propanediol has a density of 1.3±0.1 g/cm3, a boiling point of 324.2±32.0 °C at 760 mmHg, and a flash point of 153.3±13.6 °C . It has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .科学研究应用
抗菌應用
2-甲基-2-硝基-1,3-丙二醇,是2-溴-2-硝基-1,3-丙二醇的一种变体,由于其抗菌特性,在各个领域都有应用。具体来说,它被用于化妆品、水处理、石油工业,甚至在公共场所使用,展示了它的广泛实用性,这是由于其特有的抗菌机制 Wei Wenlong。
治疗性角膜巩膜交联
像2-甲基-2-硝基-1,3-丙二醇这样的脂肪族β-硝基醇在治疗性角膜巩膜交联中展示出有希望的应用,这是一种旨在加强角膜的医疗技术。这种化合物,在研究中被称为MNPD,连同高阶硝基醇(HONAs),表现出卓越的化学稳定性,使它们成为体内治疗应用的潜在候选者 Xia Li, Yongjun Li, Mijung Kim, Stephen L. Trokel, Nicholas J. Turro, D. Paik。
材料科学中的磁性能
2-甲基-2-硝基-1,3-丙二醇参与合成类似2-(2-甲基-1,3-丙二醇)-4,4,5,5-四甲基-3-氧基咪唑啉-1-氧化物的化合物,这些化合物展示出有趣的磁性能。这些性质在材料科学中至关重要,特别是在理解不同温度下的分子间相互作用和磁耦合行为方面 Robin Endtner, Christoph Loick, E. Rentschler, W. Sicking, R. Boese, R. Sustmann。
化学合成和工业应用
这种化合物在化学合成中起着至关重要的作用,并在制造各种工业产品中有显著应用。它特别突出的是在不饱和聚酯树脂、饱和聚酯树脂、醇酸树脂、聚氨酯树脂、涂料、增塑剂、粘合剂,甚至个人护理产品中的用途。它对结晶的抵抗力和与单体的兼容性使其成为这些应用中的宝贵组分,提供更高的拉伸和弯曲强度等其他优点 L. Hui-ping。
安全和危害
未来方向
属性
IUPAC Name |
2-methyl-2-nitropropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4/c1-4(2-6,3-7)5(8)9/h6-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTYADDQWWVBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041437 | |
| Record name | 2-Methyl-2-nitro-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-49-6 | |
| Record name | 2-Methyl-2-nitro-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-nitro-1,3-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-nitro-1,3-propanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2-methyl-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-2-nitro-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-nitropropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-2-NITRO-1,3-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TD71126R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure and some basic properties of 2-methyl-2-nitro-1,3-propanediol?
A1: 2-methyl-2-nitro-1,3-propanediol is an aliphatic β-nitroalcohol. While its molecular formula is not explicitly mentioned in the provided abstracts, based on its name we can deduce it to be C4H9NO4. Research has shown that 2-methyl-2-nitro-1,3-propanediol exists in different conformations due to intramolecular hydrogen bonding between the hydroxyl (OH) and nitro (NO2) groups.
Q2: How does 2-methyl-2-nitro-1,3-propanediol interact with biological tissues?
A2: Studies suggest that 2-methyl-2-nitro-1,3-propanediol acts as a cross-linking agent in collagenous tissues. This cross-linking ability is attributed to its decomposition into formaldehyde and nitrite under physiological conditions. This property makes 2-methyl-2-nitro-1,3-propanediol and other higher-order nitroalcohols potentially useful for therapeutic corneoscleral cross-linking.
Q3: How does the structure of β-nitroalcohols affect their crosslinking ability?
A3: Research indicates that higher-order β-nitroalcohols, like 2-methyl-2-nitro-1,3-propanediol, exhibit greater efficacy in cross-linking compared to mono-nitroalcohols. This suggests a structure-activity relationship where the number of nitro and hydroxyl groups influences the cross-linking potential of these compounds.
Q4: What is known about the stability of 2-methyl-2-nitro-1,3-propanediol?
A4: Studies show that 2-methyl-2-nitro-1,3-propanediol demonstrates good chemical stability during storage for extended periods (at least up to 7 months) in various conditions, including different concentrations, pH levels, and temperatures. This stability is crucial for potential therapeutic applications.
Q5: What are the potential applications of 2-methyl-2-nitro-1,3-propanediol in drug delivery?
A5: While research is still ongoing, the properties of 2-methyl-2-nitro-1,3-propanediol suggest potential applications in targeted drug delivery, particularly for ocular diseases. Its ability to permeate the corneal epithelium , combined with its cross-linking properties, could be utilized for developing novel drug delivery systems targeting the cornea and surrounding tissues.
Q6: Are there any studies on the permeability of 2-methyl-2-nitro-1,3-propanediol?
A6: Yes, research has shown that 2-methyl-2-nitro-1,3-propanediol can permeate the corneal epithelium. This permeability is believed to be facilitated by its relatively small size (<10 Å) and potential passage through the paracellular route.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(7-Chloroquinolin-4-yl)amino]phenol](/img/structure/B193635.png)











![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B193702.png)
